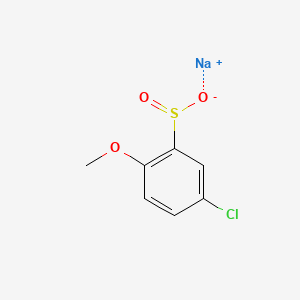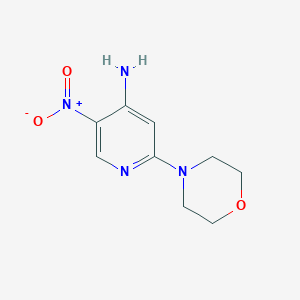
2-(Morpholin-4-yl)-5-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a morpholine ring attached to a pyridine ring, which is further substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the morpholine group. One common method involves the reaction of 4-chloro-2-nitropyridine with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-yl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(Morpholin-4-yl)-5-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives.
Condensation: Schiff bases with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its selective inhibition of p97 ATPase and GATA modulator activity.
5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile: Exhibits recyclization properties and forms various heterocyclic compounds upon reaction with hydrazine hydrate.
Uniqueness
2-(Morpholin-4-yl)-5-nitropyridin-4-amine stands out due to its unique combination of a morpholine ring and a nitro-substituted pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C9H12N4O3 |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
2-morpholin-4-yl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O3/c10-7-5-9(11-6-8(7)13(14)15)12-1-3-16-4-2-12/h5-6H,1-4H2,(H2,10,11) |
Clé InChI |
GFMFQKPYQFPVCU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(C(=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


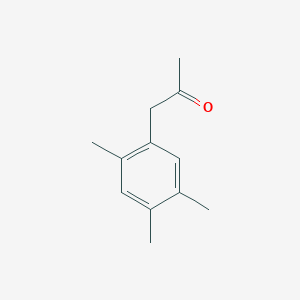

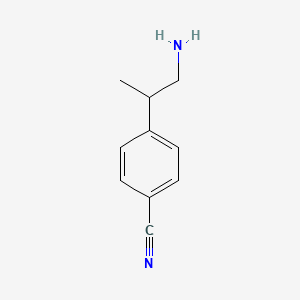
![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

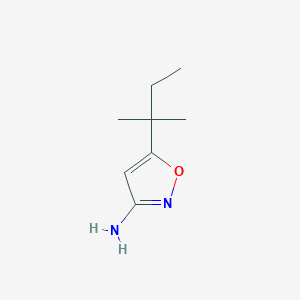
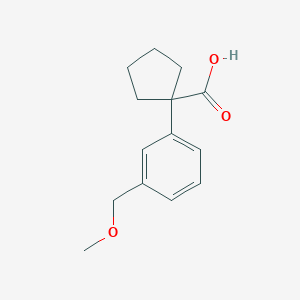
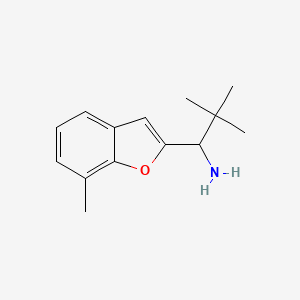
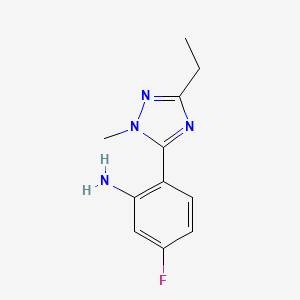

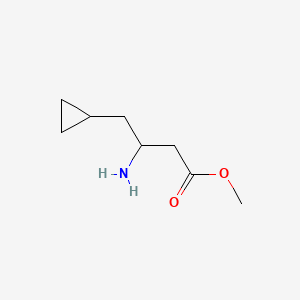
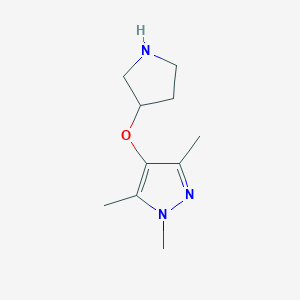
![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
